Molecular Weight Advantage: 303.31 Da Places the Parent Scaffold in the Optimal Fragment‑Like Space
At 303.31 Da, N-[3-(1H-indol-1-yl)propanoyl]glycylglycine rests below the 350 Da threshold commonly applied for fragment‑based screening libraries, whereas halogenated or methylated analogs exceed 317 Da and thus may be deprioritized in fragment campaigns . The parent compound’s molecular weight is 14.02 Da heavier than the acetyl‑linked analog (289.29 Da), providing an intermediate size that balances synthetic tractability with target‑binding potential . When compared with the single‑glycine analog (N-[3-(1H-indol-1-yl)propanoyl]glycine, MW 246.26), the glycylglycine extension contributes 57.05 Da and introduces an additional amide bond, increasing hydrogen‑bonding capacity while preserving a Lipinski‑compliant profile (zero violations) [1]. This molecular weight differentiation offers a quantifiable basis for selecting the unsubstituted parent as a core scaffold in lead‑optimization hierarchies.
| Evidence Dimension | Molecular weight (MW, Da) |
|---|---|
| Target Compound Data | 303.31 Da |
| Comparator Or Baseline | 5‑methyl analog: 317.34 Da; 6‑bromo analog: 382.21 Da; acetyl‑linker analog: 289.29 Da; single‑glycine analog: 246.26 Da |
| Quantified Difference | Parent MW is 14–79 Da lower than substituted analogs and 57 Da higher than the single‑glycine derivative |
| Conditions | Calculated monoisotopic mass; source data from vendor analytical specifications (Chemsrc, Smolecule) |
Why This Matters
MW < 350 Da aligns with fragment‑library criteria, enabling higher hit‑rates in primary screens while retaining sufficient functionality for subsequent growth vectors.
- [1] MMsINC Database. MMs03343424 – Lipinski violations: 0; MW: 303.318 g/mol. View Source
